

## Application Notes and Protocols for NDI-091143 in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

### Disclaimer

Extensive literature searches have revealed a significant gap in publicly available data regarding the specific dosage of NDI-091143 in mouse models. While its mechanism of action and in vitro potency are documented, detailed in vivo dosing schedules, administration routes, and efficacy data in preclinical mouse models have not been published in the peer-reviewed literature. The following application notes and protocols are therefore based on the compound's known mechanism, general principles of preclinical in vivo studies, and data from other ATP-citrate lyase (ACLY) inhibitors. This information should be used as a guideline for designing initial dose-finding and efficacy studies, not as a definitive protocol.

### **Introduction to NDI-091143**

**NDI-091143** is a potent and high-affinity inhibitor of human ATP-citrate lyase (ACLY).[1][2] ACLY is a crucial enzyme in cellular metabolism, responsible for converting citrate into acetyl-CoA in the cytoplasm.[3][4] This cytoplasmic pool of acetyl-CoA is a fundamental building block for the de novo synthesis of fatty acids and cholesterol.[4][5] By inhibiting ACLY, **NDI-091143** effectively reduces the availability of acetyl-CoA, thereby impacting lipid biosynthesis. This mechanism makes ACLY an attractive therapeutic target for metabolic diseases and cancer.

Mechanism of Action:



**NDI-091143** functions as an allosteric inhibitor of ACLY.[6] It binds to a hydrophobic cavity adjacent to the citrate-binding site, inducing significant conformational changes in the enzyme. [6] This structural alteration indirectly blocks the binding and recognition of citrate, thereby inhibiting the enzyme's catalytic activity.[1] Kinetic studies have shown that **NDI-091143** is competitive with respect to citrate.[7]

### General Protocols for In Vivo Administration in Mouse Models

Due to the lack of specific dosage information for **NDI-091143**, researchers should perform initial dose-range finding and maximum tolerated dose (MTD) studies. The following are general guidelines for the administration of small molecule inhibitors like **NDI-091143** to mice.

#### **Formulation**

The choice of vehicle for in vivo administration is critical and depends on the physicochemical properties of the compound and the intended route of administration. Chemical suppliers for **NDI-091143** suggest the following formulations for in vivo use. It is recommended to prepare the working solution fresh for each use.

Table 1: Suggested Formulations for In Vivo Studies



Formulation Components	Final Concentration	Preparation Notes	
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline	≥ 2.08 mg/mL	Add solvents sequentially, ensuring the solution is clear before adding the next component. Heating and/or sonication may be required to aid dissolution.	
10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 2.08 mg/mL	Prepare a clear stock solution in DMSO first, then add to the SBE-β-CD solution.	
10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL	Prepare a clear stock solution in DMSO first, then add to the corn oil. This formulation may not be suitable for long-term studies (over half a month).	

Source: MedchemExpress.com

### **Routes of Administration**

Common administration routes for small molecule inhibitors in mice include oral gavage (PO) and intraperitoneal injection (IP). The choice of route should be based on the compound's oral bioavailability and the experimental design.

- Oral Gavage (PO): Suitable for compounds with good oral bioavailability.
- Intraperitoneal Injection (IP): Often used for compounds with poor oral bioavailability or to bypass first-pass metabolism.

# Dosage Information for Other ACLY Inhibitors (for Reference Only)

CRITICAL NOTE: The following data is provided for informational purposes only to illustrate dosages used for other ACLY inhibitors in mouse models. These dosages are not directly



applicable to **NDI-091143** and should not be used without conducting compound-specific dose-finding studies.

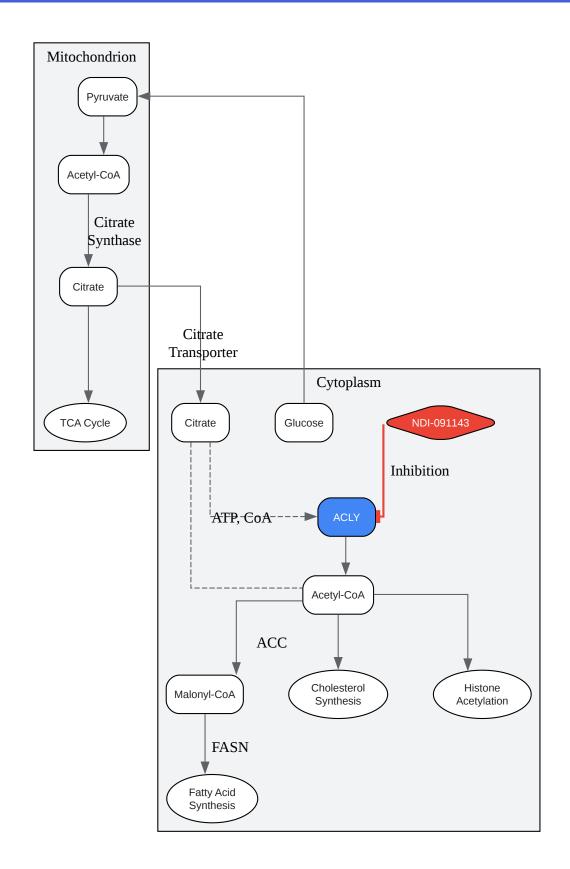
Table 2: In Vivo Dosages of Other ACLY Inhibitors in Mouse Models

Compound	Mouse Model	Dosage	Administrat ion Route	Study Duration	Key Findings
BMS-303141	High-fat diet- induced obese mice	10 and 100 mg/kg/day	In diet (oral)	34 days	Reduced plasma cholesterol, triglycerides, and fasting glucose.[8][9]
BMS-303141	db/db mice (model of type 2 diabetes)	50 mg/kg/day	Intragastricall y	30 days	Reduced serum lipids and renal lipogenic enzymes.
BMS-303141	Sepsis mouse model	50 mg/kg	Intraperitonea I injection (single dose)	16 hours post-LPS	Alleviated endotoxemia-induced inflammation and organ injury.[10]
BMS-303141	HepG2 xenograft nude mice	5 mg/kg/day	Oral	8 days	Inhibited tumor growth.
Bempedoic Acid (ETC- 1002)	Ldlr-/- mice on a high-fat, high- cholesterol diet	3, 10, and 30 mg/kg/day	In diet (oral)	12 weeks	Attenuated hypercholest erolemia, hypertriglycer idemia, and atheroscleros is.[12]

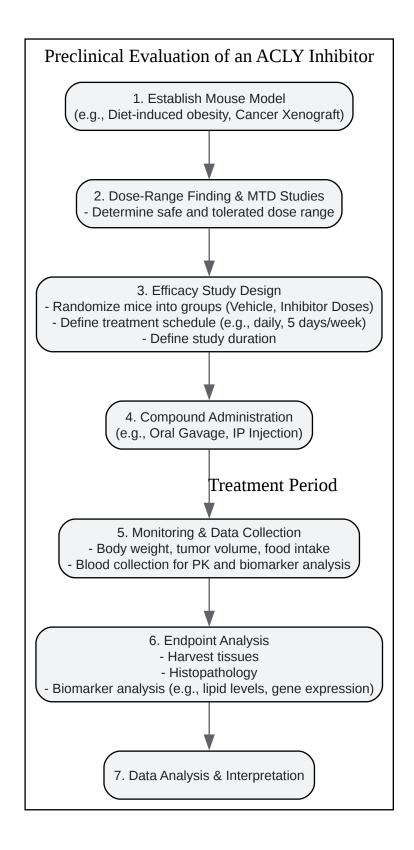


# Signaling Pathway and Experimental Workflow Diagrams ATP-Citrate Lyase (ACLY) Signaling Pathway









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- To cite this document: BenchChem. [Application Notes and Protocols for NDI-091143 in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609514#ndi-091143-dosage-for-mouse-models]

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